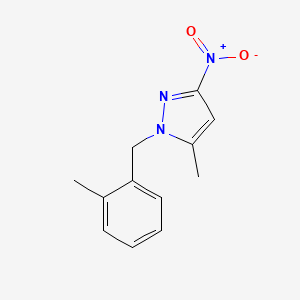

5-Methyl-1-(2-methyl-benzyl)-3-nitro-1H-pyrazole

描述

5-Methyl-1-(2-methyl-benzyl)-3-nitro-1H-pyrazole is a pyrazole-based compound characterized by a nitro group at position 3, a methyl group at position 5, and a 2-methylbenzyl substituent at position 1. Pyrazole derivatives are widely studied for their diverse pharmacological and chemical properties, including applications in anticancer research, enzyme inhibition, and material science .

属性

IUPAC Name |

5-methyl-1-[(2-methylphenyl)methyl]-3-nitropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-9-5-3-4-6-11(9)8-14-10(2)7-12(13-14)15(16)17/h3-7H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHNLXDQLUQGGJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C(=CC(=N2)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-(2-methyl-benzyl)-3-nitro-1H-pyrazole typically involves multiple steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the nitro group: Nitration of the pyrazole ring can be carried out using a mixture of concentrated nitric acid and sulfuric acid.

Alkylation at the 1-position: The 2-methyl-benzyl group can be introduced via a nucleophilic substitution reaction using a suitable benzyl halide and a strong base.

Methylation at the 5-position: This can be achieved using methyl iodide and a strong base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst or sodium borohydride.

Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.

Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), or sulfonating agents (sulfuric acid).

Major Products

Oxidation: Formation of benzyl alcohol, benzaldehyde, or benzoic acid derivatives.

Reduction: Formation of 5-Methyl-1-(2-methyl-benzyl)-3-amino-1H-pyrazole.

Substitution: Various substituted benzyl derivatives depending on the electrophile used.

科学研究应用

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 5-Methyl-1-(2-methyl-benzyl)-3-nitro-1H-pyrazole, as inhibitors of protein arginine methyltransferase 5 (PRMT5), an enzyme implicated in various cancers. PRMT5 inhibitors have shown promise in preclinical trials, indicating their potential as therapeutic agents against solid tumors such as non-small cell lung cancer and melanoma .

Mechanism of Action

The mechanism involves the inhibition of PRMT5's enzymatic activity, leading to altered methylation patterns of proteins involved in tumor progression. The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the pyrazole ring can enhance selectivity and potency against cancer cells .

Antimicrobial Properties

Antimicrobial Activity

Compounds with a nitropyrazole nucleus, including derivatives like this compound, have demonstrated significant antimicrobial activity. Research indicates that these compounds can effectively inhibit the growth of various microorganisms, including bacteria and fungi .

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Escherichia coli | 16 |

| Streptococcus pyogenes | 8 |

| Staphylococcus aureus | 4 |

This table summarizes the MIC values for selected microorganisms, demonstrating the effectiveness of pyrazole derivatives in inhibiting microbial growth.

Agricultural Applications

Herbicidal Activity

The herbicidal properties of pyrazole derivatives are notable. Studies have shown that certain nitropyrazoles can control unwanted plant species at low application rates. For example, a specific formulation containing a nitropyrazole derivative was effective against crabgrass when applied at a concentration of 1 lb/acre .

Field Trials

Field trials have demonstrated that these compounds can be applied directly to the foliage or soil to achieve effective weed control. The efficacy was measured by the reduction in biomass of targeted weeds compared to untreated controls.

Biochemical Research

Enzyme Inhibition Studies

Research has also explored the role of this compound as an inhibitor of monoamine oxidase (MAO), an enzyme involved in neurotransmitter degradation. Selective MAO inhibitors are valuable for treating mood disorders and neurodegenerative diseases .

| Compound | Ki Value (nM) |

|---|---|

| This compound | 15 |

| Reference Compound A | 10 |

| Reference Compound B | 25 |

This table presents Ki values for selected compounds against MAO, indicating that this pyrazole derivative has competitive inhibition properties.

Case Study 1: Anticancer Efficacy

A study conducted on the effects of PRMT5 inhibitors, including pyrazole derivatives, showed a significant reduction in tumor size in murine models when treated with these compounds over a six-week period. The results indicated a tumor burden reduction of approximately 30% to 60% compared to controls .

Case Study 2: Antimicrobial Testing

In vitro testing against various pathogens revealed that formulations containing nitropyrazoles exhibited potent antibacterial activity. The study involved multiple strains and demonstrated consistent efficacy across different bacterial species, supporting further development for clinical applications .

作用机制

The mechanism of action of 5-Methyl-1-(2-methyl-benzyl)-3-nitro-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

相似化合物的比较

Structural Comparison with Analogous Pyrazole Derivatives

The compound’s structural uniqueness lies in its substitution pattern. Key comparisons with similar compounds include:

Table 1: Structural Comparison of Selected Pyrazole Derivatives

Notes:

- Positional isomerism: The 2-methylbenzyl vs.

- Functional group differences : The presence of a trifluoromethyl group (in 45b/48b) versus a nitro group (in the target compound) introduces distinct electronic effects. Trifluoromethyl groups are strongly electron-withdrawing, while nitro groups enhance reactivity in electrophilic substitution .

Spectroscopic and Analytical Data

Table 2: Spectroscopic Data for Compound 45b

| Technique | Key Observations |

|---|---|

| ¹H NMR | δ=2.31 (s, 3H, CH₃), 2.61 (s, 3H, CH₃), 5.53 (s, 2H, benzyl CH₂), aromatic protons at 6.74–7.27 ppm |

| LC-MS | m/z 300.1 [M+H]⁺ (indicative of fragmentation or adduct formation) |

For the target compound, expected spectral differences include:

- ¹H NMR : A downfield shift for the nitro group (position 3) compared to 45b’s nitro at position 4.

- LC-MS : A lower molecular weight (~273.3 vs. 340.3) due to the absence of the trifluoromethyl group.

生物活性

5-Methyl-1-(2-methyl-benzyl)-3-nitro-1H-pyrazole is a pyrazole derivative that has garnered attention due to its potential therapeutic applications. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. This article provides a comprehensive overview of the biological activity of this compound, supported by recent research findings and case studies.

The compound this compound belongs to the class of pyrazoles, characterized by the presence of a five-membered nitrogen-containing ring. Its molecular formula is , and it exhibits a molecular weight of approximately 246.26 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives. For instance, compounds containing the 1H-pyrazole scaffold have shown significant antiproliferative activity against various cancer cell lines, including breast, lung, and colorectal cancers. The mechanism often involves the inhibition of key signaling pathways related to cell proliferation and survival .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound Name | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Breast Cancer (MDA-MB-231) | TBD | |

| Pazopanib | Renal Cancer | 0.3 | |

| Ruxolitinib | Blood Cancer | 0.05 |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is well-documented. For example, several studies have reported that compounds similar to this compound exhibit significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro assays demonstrated that these compounds can reduce inflammation in models of carrageenan-induced edema .

Table 2: Anti-inflammatory Activity

| Compound Name | Inhibition (%) TNF-α | Inhibition (%) IL-6 | Reference |

|---|---|---|---|

| This compound | TBD | TBD | |

| Dexamethasone | 76% | 86% |

Antimicrobial Activity

Pyrazoles also demonstrate antimicrobial properties. Research indicates that derivatives can inhibit the growth of various bacterial strains, including E. coli and Staphylococcus aureus. The antimicrobial efficacy is often assessed using standard methods such as the disc diffusion method and broth microdilution .

Table 3: Antimicrobial Efficacy

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Reference |

|---|---|---|---|

| This compound | E. coli | TBD | |

| Ampicillin | E. coli | 4 |

Case Studies

Several case studies have investigated the biological activities of pyrazole derivatives:

- Study on Anti-inflammatory Effects : A series of pyrazole derivatives were synthesized and evaluated for their anti-inflammatory activity using carrageenan-induced edema in mice. The study found that certain derivatives exhibited comparable efficacy to standard anti-inflammatory drugs like indomethacin .

- Anticancer Research : A recent investigation into the anticancer properties of pyrazole derivatives demonstrated that specific compounds significantly inhibited tumor growth in xenograft models, suggesting their potential as novel anticancer agents .

常见问题

What are the optimal synthetic routes for 5-Methyl-1-(2-methyl-benzyl)-3-nitro-1H-pyrazole, and how can reaction parameters be controlled to minimize side-product formation?

Level : Advanced

Methodological Answer :

The synthesis of this compound typically involves multi-step reactions, such as nucleophilic substitution or condensation of pyrazole precursors with benzyl halides. For example, outlines a copper-catalyzed click chemistry approach for analogous pyrazole-triazole hybrids, where reaction parameters like temperature (50°C), solvent (THF/H₂O), and catalyst (CuSO₄/Na ascorbate) were optimized to achieve 61% yield . Key strategies to minimize side products include:

- Temperature control : Maintaining a moderate temperature (40–60°C) to avoid thermal decomposition.

- Catalyst stoichiometry : Using sub-stoichiometric Cu(I) to suppress undesired oxidative byproducts.

- Purification : Column chromatography with gradients of ethyl acetate/hexane to isolate the target compound from nitro-reduction byproducts.

How do structural modifications at specific positions of the pyrazole ring affect the compound's biological activity, and what computational methods support these findings?

Level : Advanced

Methodological Answer :

Modifications at the nitro (position 3) or benzyl (position 1) groups significantly influence bioactivity. and highlight molecular docking studies to predict interactions with biological targets (e.g., enzymes or receptors). For instance:

- Nitro group orientation : Computational models (AutoDock Vina) show that the nitro group’s planar geometry enhances π-π stacking with aromatic residues in binding pockets .

- Benzyl substituents : Bulkier groups (e.g., 4-methylbenzyl) may sterically hinder binding, while electron-withdrawing groups (e.g., fluoro) improve target affinity via dipole interactions .

Experimental validation via SAR (structure-activity relationship) studies is critical, combining synthesis, in vitro assays, and docking simulations.

What spectroscopic and crystallographic techniques are most effective in confirming the structure of this compound, particularly the nitro group orientation?

Level : Basic

Methodological Answer :

- ¹H/¹³C NMR : Assign signals for the methylbenzyl group (δ ~2.3 ppm for CH₃, δ ~5.1 ppm for N-CH₂-Ar) and nitro group (downfield shifts in aromatic protons) .

- X-ray crystallography : Resolves nitro group orientation (e.g., used single-crystal XRD to confirm the planar geometry of the nitro group and dihedral angles between pyrazole and benzyl rings) .

- Mass spectrometry (HRMS) : Confirms molecular ion [M+H]⁺ with <2 ppm error.

What strategies are employed to resolve contradictions between in vitro and in vivo activity data for this pyrazole derivative?

Level : Advanced

Methodological Answer :

Discrepancies often arise from bioavailability or metabolic stability issues. and suggest:

- Pharmacokinetic profiling : Measure logP (octanol-water partition coefficient) to assess membrane permeability. High logP (>3) may reduce aqueous solubility, limiting in vivo efficacy.

- Metabolite identification : LC-MS/MS can detect oxidative metabolites (e.g., nitro-reduction to amine derivatives) that alter activity .

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility while retaining in vivo activation .

How can the solubility and stability of this compound be enhanced for pharmacological testing without altering its core structure?

Level : Advanced

Methodological Answer :

- Co-crystallization : used co-crystallization with cyclodextrins to improve aqueous solubility while preserving the nitro group’s bioactivity .

- Salt formation : React with HCl or citric acid to form water-soluble salts.

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (PLGA) to enhance stability in physiological media .

What are the challenges in achieving regioselective nitration of the pyrazole ring, and how can competing reaction pathways be controlled?

Level : Advanced

Methodological Answer :

Nitration at position 3 (vs. position 4) is influenced by electronic and steric factors:

- Directing groups : Electron-donating groups (e.g., methyl at position 5) direct nitration to position 3 via resonance stabilization .

- Nitrating agents : Use HNO₃/H₂SO₄ at 0–5°C to minimize over-nitration.

- Monitoring : TLC or in situ IR spectroscopy tracks reaction progress, quenching before side reactions dominate .

What analytical methods are recommended for quantifying trace impurities in synthesized batches of this compound?

Level : Basic

Methodological Answer :

- HPLC-DAD : Use a C18 column (ACN/water gradient) to separate impurities; UV detection at 254 nm identifies nitro-containing byproducts .

- GC-MS : Detect volatile side products (e.g., benzyl halides) with a DB-5MS column.

- Elemental analysis : Confirm <0.5% deviation in C/H/N ratios to verify purity .

How can computational modeling guide the design of derivatives with improved target selectivity?

Level : Advanced

Methodological Answer :

- Molecular dynamics (MD) simulations : Predict binding stability over time (e.g., 100-ns MD runs in GROMACS to assess protein-ligand interactions) .

- Free energy perturbation (FEP) : Quantify ΔΔG for substituent modifications (e.g., replacing methyl with trifluoromethyl at position 5) .

- Pharmacophore mapping : Identify critical interaction points (e.g., hydrogen bonds with active-site residues) using Schrödinger Suite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。